5,6-Dimethylpicolinic acid
Overview
Description
5,6-Dimethylpicolinic acid is a chemical compound with the CAS Number: 83282-49-9 . It has a molecular weight of 151.16 and its IUPAC name is 5,6-dimethyl-2-pyridinecarboxylic acid . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 5,6-Dimethylpicolinic acid is1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11)
. The InChI key is QEFFZWNEMCFCAN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5,6-Dimethylpicolinic acid is a solid substance under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Antitumor Activity
DMXAA has shown significant promise in preclinical studies as an antitumor agent due to its unique mechanism of disrupting tumor vasculature and inducing cytokine production. It has been observed to induce tumor necrosis factor, serotonin release, inhibit tumor blood flow, and cause tumor hemorrhagic necrosis and regression in mice. The antitumor activity of DMXAA was strongly attenuated in mice lacking the tumor necrosis factor receptor-1, indicating the crucial role of tumor necrosis factor signaling in DMXAA's action. However, the reduced toxicity in these knockout mice allowed for the administration of higher doses of DMXAA, which was found to be curative and comparable in effect to lower doses in wild-type mice (Zhao et al., 2002).
Vascular Disruption
DMXAA acts as a vascular disrupting agent. It has been studied for its dose-dependent effects on tumor vasculature, using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and other biomarkers to assess changes in tumor blood flow and permeability. The agent has been found to significantly reduce tumor blood flow and induce vascular damage, as indicated by an increase in plasma levels of biomarkers like 5-hydroxyindoleacetic acid, and by histologic analysis showing tumor necrosis (McPhail et al., 2006).
Mechanism of Action
Research has also focused on understanding the biochemical mechanisms underlying DMXAA's effects. Studies involving the synthesis of azido analogues of DMXAA for photoaffinity labeling have provided insights into the biochemical receptors and molecular targets of DMXAA, revealing its ability to activate NF-kappaB and induce tumor necrosis factor in cultured mouse splenocytes, thereby contributing to its antitumor effects (Palmer et al., 2007).
Clinical Applications and Limitations
Despite significant antitumor activity in preclinical models, DMXAA's clinical efficacy in humans has been limited. This discrepancy has been attributed to species-specific differences in the response to DMXAA, particularly its interaction with the stimulator of interferon genes (STING) pathway, which plays a critical role in DMXAA's mechanism of inducing antitumor immunity. Research has shown that while murine STING can bind and signal in response to DMXAA, leading to antitumor effects, human STING does not respond to DMXAA, which may explain the failure of DMXAA in human clinical trials (Conlon et al., 2013).
Safety And Hazards
The safety information for 5,6-Dimethylpicolinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5,6-dimethylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFFZWNEMCFCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527990 | |
Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpicolinic acid | |
CAS RN |
83282-49-9 | |
Record name | 5,6-Dimethylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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